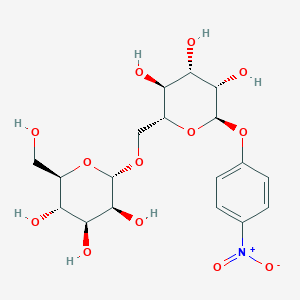

4-Nitrophenyl 6-O-(a-D-mannopyranosyl)-a-D-mannopyranoside

Description

The exact mass of the compound 4-Nitrophenyl 6-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents - Sugars - Disaccharides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Nitrophenyl 6-O-(a-D-mannopyranosyl)-a-D-mannopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Nitrophenyl 6-O-(a-D-mannopyranosyl)-a-D-mannopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO13/c20-5-9-11(21)13(23)15(25)17(31-9)29-6-10-12(22)14(24)16(26)18(32-10)30-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11-,12-,13+,14+,15+,16+,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISCYUJSLZREARS-LFVZYRDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40993487 | |

| Record name | 4-Nitrophenyl 6-O-hexopyranosylhexopyranosido | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40993487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72647-96-2 | |

| Record name | 4-Nitrophenyl 6-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072647962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl 6-O-hexopyranosylhexopyranosido | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40993487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is 4-Nitrophenyl 6-O-(a-D-mannopyranosyl)-a-D-mannopyranoside?

An In-depth Technical Guide to 4-Nitrophenyl 6-O-(α-D-mannopyranosyl)-α-D-mannopyranoside

Executive Summary

4-Nitrophenyl 6-O-(α-D-mannopyranosyl)-α-D-mannopyranoside is a specialized chromogenic substrate pivotal for the sensitive detection and quantification of α-mannosidase activity, particularly enzymes capable of cleaving terminal α-1,6-linked mannose residues. Its utility spans critical areas of biomedical research and diagnostics, from the diagnosis of lysosomal storage disorders like α-mannosidosis to high-throughput screening for novel enzyme inhibitors in drug discovery. This guide provides a comprehensive overview of its chemical properties, the principle of its enzymatic assay, detailed experimental protocols, and its primary applications for researchers, scientists, and drug development professionals.

The Principle of Chromogenic Glycoside Substrates

In biochemical and clinical assays, chromogenic substrates are invaluable tools that generate a colored product upon enzymatic cleavage, enabling straightforward spectrophotometric quantification of enzyme activity.[1] These substrates are typically composed of a carbohydrate moiety recognized by a specific glycosidase, linked to a chromophore—a molecule that is colorless in the glycosylated state but becomes colored upon release.

The most common chromophore used for this purpose is para-nitrophenol (pNP or 4-nitrophenol). When an enzyme like α-mannosidase hydrolyzes the glycosidic bond of a pNP-linked substrate, it releases free p-nitrophenol.[2] While p-nitrophenol itself is weakly colored, the addition of a strong base (e.g., NaOH or Na₂CO₃) to raise the pH deprotonates its hydroxyl group, forming the intensely yellow p-nitrophenolate ion, which has a strong absorbance maximum around 405 nm.[3][4] The rate of color formation is directly proportional to the enzymatic activity under conditions of substrate saturation.[2][3]

Compound Profile: 4-Nitrophenyl 6-O-(α-D-mannopyranosyl)-α-D-mannopyranoside

This compound is a synthetic disaccharide derivative designed to be a specific substrate for α-mannosidases. It consists of two α-D-mannose units linked by a 1→6 glycosidic bond, which is then attached to a 4-nitrophenyl group at the anomeric carbon of the first mannose residue. This specific linkage makes it a valuable tool for probing enzymes that recognize and cleave this particular mannobioside structure.

| Property | Value |

| IUPAC Name | 4-nitrophenyl 6-O-(α-D-mannopyranosyl)-α-D-mannopyranoside |

| CAS Number | 72647-96-2[5] |

| Molecular Formula | C₁₈H₂₅NO₁₃[5] |

| Molecular Weight | 463.39 g/mol [5] |

| Appearance | White to light yellow powder |

| Solubility | Soluble in Dimethylformamide (DMF) and water |

| Storage | Store at -20°C, protected from light[6] |

Mechanism of Enzymatic Hydrolysis

The core of the assay is the enzymatic hydrolysis of the substrate by an α-mannosidase. The enzyme recognizes the terminal α-mannosyl residue and catalyzes the cleavage of the glycosidic bond linking the mannobioside to the 4-nitrophenyl group.

The overall reaction can be visualized as follows:

Caption: Enzymatic hydrolysis of the substrate to produce a quantifiable colored product.

Key Applications & Scientific Context

Diagnostics: α-Mannosidosis

Alpha-mannosidosis is a rare, autosomal recessive lysosomal storage disorder caused by the deficiency of the enzyme lysosomal α-mannosidase.[7][8] This deficiency leads to the accumulation of mannose-rich oligosaccharides in various tissues, resulting in a wide range of symptoms including intellectual disability, skeletal abnormalities, and immune deficiency.[2][8]

The definitive diagnosis of α-mannosidosis relies on demonstrating reduced α-mannosidase activity in patient samples, such as leukocytes or plasma.[7][8][9] Chromogenic substrates like 4-nitrophenyl-α-D-mannopyranoside and its disaccharide derivatives are essential for these diagnostic assays. Low or absent production of 4-nitrophenol from the substrate in a patient's sample, compared to a healthy control, confirms the enzyme deficiency.

Drug Discovery: High-Throughput Screening (HTS)

α-Mannosidases are involved in various physiological and pathological processes, including glycoprotein processing and viral or bacterial pathogenesis, making them attractive targets for therapeutic intervention. The colorimetric assay using this substrate is robust, cost-effective, and easily adaptable to a microplate format, making it ideal for High-Throughput Screening (HTS) of large compound libraries to identify enzyme inhibitors.[10][11][12][13]

The workflow involves dispensing the enzyme and substrate into thousands of wells, each containing a different test compound.[12] A reduction in the yellow color signal indicates that the compound is inhibiting α-mannosidase activity. Such "hits" can then be selected for further characterization and development as potential drug candidates.[13]

Caption: A typical high-throughput screening workflow to identify α-mannosidase inhibitors.

Basic Research: Glycobiology and Microbiology

This substrate is a valuable tool in basic glycobiology research.[14] A notable application is in the study of yeast and microbial mannan metabolism. The cell wall of yeasts like Saccharomyces cerevisiae is rich in mannan, a polysaccharide of mannose units.[15] Researchers use specific substrates to characterize the enzymes involved in mannan synthesis in yeast mutants or its degradation by other organisms, such as commensal gut bacteria like Bacteroides thetaiotaomicron.[16] Understanding how these complex carbohydrates are processed provides insight into microbial physiology, host-pathogen interactions, and gut microbiome ecology.

Experimental Methodologies

General α-Mannosidase Activity Assay

This protocol provides a framework for measuring enzyme activity in a biological sample (e.g., purified enzyme, cell lysate, or plasma).

Causality Statement: The goal is to measure the initial reaction velocity, which requires conditions where the substrate is not limiting and the product formation is linear over time. The acidic pH mimics the lysosomal environment where this enzyme is often active.

Protocol Steps:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Sodium Acetate, pH 4.5. The acidic pH is optimal for lysosomal α-mannosidase.

-

Substrate Stock Solution: 10 mM 4-Nitrophenyl 6-O-(α-D-mannopyranosyl)-α-D-mannopyranoside in Assay Buffer.

-

Stop Solution: 0.2 M Sodium Carbonate (Na₂CO₃). This halts the reaction and develops the color.[3]

-

p-Nitrophenol Standard: 1 mM p-Nitrophenol in Assay Buffer for creating a standard curve.

-

-

Standard Curve Setup (96-well plate):

-

Prepare serial dilutions of the 1 mM p-Nitrophenol standard in Assay Buffer to create concentrations from 0 to 100 µM.

-

Add 100 µL of each standard dilution to separate wells. Add 100 µL of Stop Solution to each well. This curve is essential for converting absorbance values to the amount of product formed.

-

-

Enzyme Reaction Setup (96-well plate):

-

Sample Wells: Add 50 µL of Assay Buffer and 25 µL of the enzyme-containing sample.

-

Sample Blank Wells: Add 50 µL of Assay Buffer and 25 µL of the enzyme-containing sample. These controls account for any intrinsic color in the sample.

-

Substrate Blank Well: Add 75 µL of Assay Buffer (no enzyme). This control corrects for any spontaneous substrate hydrolysis.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

-

Reaction Initiation and Incubation:

-

To initiate the reaction, add 25 µL of the 10 mM Substrate Stock Solution to the Sample and Substrate Blank wells. The final substrate concentration will be 2.5 mM in a 100 µL volume.

-

Incubate the plate at 37°C for a defined period (e.g., 10-60 minutes). The time should be optimized to ensure the reaction remains in the linear range.

-

-

Reaction Termination and Measurement:

-

Stop the reaction by adding 100 µL of Stop Solution to all wells (including Sample Blanks). For Sample Blanks, the substrate should be added after the stop solution.

-

Measure the absorbance of the entire plate at 405 nm using a microplate reader.[2]

-

Inhibitor Screening Assay

This protocol is adapted for HTS to screen for enzyme inhibitors.

Causality Statement: The assay compares enzyme activity in the presence and absence of a test compound. A potent inhibitor will significantly reduce the amount of p-nitrophenol produced. A vehicle control (e.g., DMSO) is critical to ensure the solvent used to dissolve the compounds does not affect enzyme activity.

Protocol Steps:

-

Plate Setup (384-well plate):

-

Add 1 µL of test compound dissolved in DMSO to each well.

-

Negative Control Wells: Add 1 µL of DMSO (vehicle).

-

Positive Control Wells: Add 1 µL of a known α-mannosidase inhibitor (e.g., Swainsonine).

-

-

Enzyme Addition:

-

Add 20 µL of α-mannosidase diluted in Assay Buffer to all wells.

-

Incubate for 15 minutes at room temperature to allow the compounds to interact with the enzyme.

-

-

Reaction Initiation:

-

Add 20 µL of the substrate solution to all wells to start the reaction.

-

-

Incubation, Termination, and Reading:

-

Incubate for 30 minutes at 37°C.

-

Add 20 µL of Stop Solution to all wells.

-

Read absorbance at 405 nm.

-

Data Interpretation & Considerations

Calculating Enzyme Activity

-

Correct Absorbance: Subtract the absorbance of the Substrate Blank from all Sample readings. Then, subtract the absorbance of the respective Sample Blank from each Sample reading.

-

Determine Product Amount: Use the linear regression equation from the p-nitrophenol standard curve (y = mx + c, where y is absorbance) to calculate the concentration (µM) or absolute amount (nmol) of p-nitrophenol produced in each well.

-

Calculate Activity: Enzyme activity is typically expressed in Units (U), where one unit is defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute.

Activity (U/mL) = (nmol of pNP produced) / (Incubation Time (min) x Sample Volume (mL)) / 1000

Kinetic Parameters

To gain deeper insight into enzyme-substrate interactions or inhibitor mechanisms, Michaelis-Menten kinetics can be performed. By measuring the initial reaction velocity at various substrate concentrations, the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ) can be determined.

-

Kₘ (Michaelis Constant): The substrate concentration at which the reaction rate is half of Vₘₐₓ. It is an inverse measure of the substrate's affinity for the enzyme.

-

Vₘₐₓ (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.

-

kcat/Kₘ: A measure of the enzyme's catalytic efficiency.[17]

| Parameter | Description | Typical Range |

| Kₘ | Substrate affinity | 0.1 - 5 mM |

| Vₘₐₓ | Maximum reaction rate | Dependent on enzyme concentration |

| Optimal pH | pH for maximal activity | 4.0 - 6.5 (Varies by enzyme source)[18] |

Note: Specific kinetic values are highly dependent on the specific α-mannosidase isoform and assay conditions (pH, temperature, buffer composition). Researchers must determine these empirically.[19]

Self-Validation and Controls

For trustworthy results, the following controls are mandatory:

-

Substrate Blank: Ensures the substrate is stable and not hydrolyzing spontaneously under assay conditions.

-

Sample/Enzyme Blank: Corrects for background absorbance from the biological sample.

-

Positive Control (for inhibition assays): A known inhibitor that validates the assay can detect inhibition.

-

Negative/Vehicle Control (for inhibition assays): Ensures the solvent (e.g., DMSO) does not interfere with the assay.

Conclusion

4-Nitrophenyl 6-O-(α-D-mannopyranosyl)-α-D-mannopyranoside is a highly specific and versatile tool for the study of α-mannosidases. Its utility in a simple, robust colorimetric assay provides researchers and clinicians with a reliable method for diagnosing enzyme deficiencies, discovering new therapeutic agents through high-throughput screening, and advancing our fundamental understanding of glycobiology. Proper implementation of the detailed protocols and controls described in this guide will ensure the generation of accurate, reproducible, and scientifically valid data.

References

-

Diagnosis of alpha-mannosidosis by measuring alpha-mannosidase in plasma. PubMed. Available at: [Link]

-

Diagnosis of α-Mannosidosis by Measuring α-Mannosidase in Plasma. Oxford Academic. Available at: [Link]

-

4-Nitrophenyl 6-O-α-D-mannopyranosyl-α-D-mannopyranoside | Adheron Theurapeutics. Adheron Therapeutics. Available at: [Link]

-

MANN - Overview: Alpha-Mannosidase, Leukocytes. Mayo Clinic Laboratories. Available at: [Link]

-

Assays with p-Nitrophenyl linked Substrates. Center for Dead Plant Studies. Available at: [Link]

-

Synthesis of 4-nitrophenyl beta-D-fucofuranoside and beta-D-fucofuranosyl-(1-->3)-D-mannopyranose: modified substrates for studies on catalytic requirements of beta-D-galactofuranosidase. PubMed. Available at: [Link]

-

High-throughput screening assays for the identification of chemical probes. ResearchGate. Available at: [Link]

-

Synthesis of p-nitrophenyl 2-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside and p-nitrophenyl 6-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside. PubMed. Available at: [Link]

-

SOP: Enzyme assays (pNP). Soils Lab. Available at: [Link]

-

72647-96-2 | 4-Nitrophenyl 6-O-(a-D-mannopyranosyl) - 1PlusChem LLC. 1PlusChem. Available at: [Link]

-

High-throughput screening assays for the identification of chemical probes. Nature. Available at: [Link]

-

Chromogenic peptide substrate assays and their clinical applications. PubMed. Available at: [Link]

-

p-Nitrophenyl alpha-D-mannopyranoside. Glycosynth. Available at: [Link]

-

High-throughput screening. Wikipedia. Available at: [Link]

-

How Are Biochemical Assays Used in High-Throughput Screening?. Patsnap Synapse. Available at: [Link]

-

α-Mannosidase. Wikipedia. Available at: [Link]

-

α-D-Mannosidase-catalyzed hydrolysis of substituted phenyl α-D-mannopyranosides. Semantic Scholar. Available at: [Link]

-

DETERMINATION OF Α-MANNOSIDASE ENZYMATIC ACTIVITY. ResearchGate. Available at: [Link]

-

4-Nitrophenyl-α-D-mannopyranoside. Megazyme. Available at: [Link]

-

α-(1-2,3,4,6)-D-MANNOSIDASE from Thermotoga maritima (Lot 161002a). LIBIOS. Available at: [Link]

-

Genetic Control of Yeast Mannan Structure. ResearchGate. Available at: [Link]

-

Human gut Bacteroidetes can utilize yeast mannan through a selfish mechanism. PMC. Available at: [Link]

-

Yeast Genomics and Its Applications in Biotechnological Processes: What Is Our Present and Near Future?. UniTo. Available at: [Link]

-

Applications of yeast in biotechnology: protein production and genetic analysis. PubMed. Available at: [Link]

-

Substrate specificity and kinetic properties of α-galactosidases from Vicia faba. PMC. Available at: [Link]

-

Substrate Selectivities of GH78 α-L-Rhamnosidases from Human Gut Bacteria on Dietary Flavonoid Glycosides. MDPI. Available at: [Link]

-

Steady-state and pre-steady-state kinetics of p-nitrophenyl-β-D-glucopyranoside hydrolysis catalyzed by sweet almond β-glucosidase. ResearchGate. Available at: [Link]

-

Orthogonal monoterpenoid biosynthesis in yeast constructed on an isomeric substrate. PMC. Available at: [Link]

Sources

- 1. Chromogenic peptide substrate assays and their clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. alpha-Mannosidase Assay Kit (ab272519) | Abcam [abcam.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]

- 5. 1pchem.com [1pchem.com]

- 6. goldbio.com [goldbio.com]

- 7. Diagnosis of alpha-mannosidosis by measuring alpha-mannosidase in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MANN - Overview: Alpha-Mannosidase, Leukocytes [mayocliniclabs.com]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. High-throughput screening assays for the identification of chemical probes. | Semantic Scholar [semanticscholar.org]

- 12. High-throughput screening - Wikipedia [en.wikipedia.org]

- 13. How Are Biochemical Assays Used in High-Throughput Screening? [synapse.patsnap.com]

- 14. 4-Nitrophenyl 6-O-α-D-mannopyranosyl-α-D-mannopyranoside | Adheron Theurapeutics [adherontherapeutics.com]

- 15. researchgate.net [researchgate.net]

- 16. Human gut Bacteroidetes can utilize yeast mannan through a selfish mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. libios.fr [libios.fr]

- 19. Substrate specificity and kinetic properties of α-galactosidases from Vicia faba - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Nitrophenyl 6-O-(α-D-mannopyranosyl)-α-D-mannopyranoside: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Chromogenic Probe for α-Mannosidase Activity

4-Nitrophenyl 6-O-(α-D-mannopyranosyl)-α-D-mannopyranoside is a synthetic disaccharide that serves as a valuable tool in the field of glycobiology.[1] Its structure, featuring two α-linked mannose residues with a 4-nitrophenyl aglycone, makes it a specific chromogenic substrate for certain α-mannosidases. These enzymes play crucial roles in the catabolism of N-linked glycoproteins, and their dysfunction is associated with the lysosomal storage disorder α-mannosidosis. The enzymatic hydrolysis of this substrate liberates 4-nitrophenol, a yellow compound that can be readily quantified by spectrophotometry, providing a direct measure of enzyme activity. This guide provides a comprehensive overview of the structure, properties, synthesis, and applications of this important biochemical reagent.

Chemical Structure and Physicochemical Properties

The fundamental characteristics of 4-Nitrophenyl 6-O-(α-D-mannopyranosyl)-α-D-mannopyranoside are summarized below.

Structure:

Caption: Chemical structure of 4-Nitrophenyl 6-O-(α-D-mannopyranosyl)-α-D-mannopyranoside.

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₅NO₁₃ | [2] |

| Molecular Weight | 463.39 g/mol | [2] |

| CAS Number | 72647-96-2 | [2] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in water and polar organic solvents such as methanol and DMSO. | |

| Optical Rotation | Specific rotation values are dependent on the solvent and temperature and should be determined empirically. | |

| Melting Point | Not available in the searched literature. |

Synthesis of 4-Nitrophenyl 6-O-(α-D-mannopyranosyl)-α-D-mannopyranoside

The synthesis of this disaccharide was first reported by Reichert in 1979.[3] The general strategy involves the condensation of a protected mannobiosyl derivative with p-nitrophenol, followed by deprotection.

A key intermediate is the fully acetylated disaccharide, 6-O-α-D-mannopyranosyl-α-D-mannopyranose octaacetate.[3] This is prepared by the condensation of tetra-O-acetyl-α-D-mannopyranosyl bromide with a suitably protected mannose derivative, such as 1,2,3,4-tetra-O-acetyl-6-O-trityl-α-D-mannopyranose.[3]

The subsequent fusion of the mannobiosyl octaacetate with p-nitrophenol, followed by deacetylation, yields the final product, p-nitrophenyl 6-O-α-D-mannopyranosyl-α-D-mannopyranoside.[3]

Caption: Workflow for a typical α-mannosidase assay.

Considerations for Use and Interpretation

-

Substrate Specificity: While designed for α-mannosidases, it is important to consider the specificity of the enzyme under investigation. Some α-mannosidases may exhibit a preference for the α(1→2), α(1→3), or α(1→6) linkages. Human lysosomal α-mannosidase has been shown to hydrolyze all of these linkages. [4]* Enzyme Kinetics: To accurately characterize an enzyme, it is essential to determine its kinetic parameters, such as the Michaelis constant (Km) and the maximum velocity (Vmax), using this substrate. This involves measuring the initial reaction rates at varying substrate concentrations.

-

Blanks and Controls: Appropriate controls are critical for accurate results. These should include a substrate blank (no enzyme) to account for any non-enzymatic hydrolysis and an enzyme blank (no substrate) to correct for any background absorbance from the enzyme preparation.

Conclusion

4-Nitrophenyl 6-O-(α-D-mannopyranosyl)-α-D-mannopyranoside is a well-established and valuable tool for researchers in glycobiology and related fields. Its utility as a chromogenic substrate enables the straightforward and sensitive detection of α-mannosidase activity, facilitating studies on enzyme kinetics, inhibitor screening, and the diagnosis of related metabolic disorders. A thorough understanding of its properties and the principles of its use in enzymatic assays is crucial for obtaining reliable and meaningful data.

References

- Reichert, C. M. (1979). Synthesis of p-nitrophenyl 2-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside and p-nitrophenyl 6-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside.

- al Daher, S., de Gasperi, R., Daniel, P., Hall, N., Warren, C. D., & Winchester, B. (1991). The substrate-specificity of human lysosomal alpha-D-mannosidase in relation to genetic alpha-mannosidosis. Biochemical Journal, 277(Pt 3), 743–751.

-

Adheron Therapeutics. 4-Nitrophenyl 6-O-α-D-mannopyranosyl-α-D-mannopyranoside. Retrieved from [Link]

-

1PlusChem LLC. 72647-96-2 | 4-Nitrophenyl 6-O-(a-D-mannopyranosyl)-a-D-mannopyranoside. Retrieved from [Link]

Sources

- 1. Enzymatic synthesis of p-nitrophenyl 4(5)-O-beta-D-galactosyl-alpha-maltopentaoside as a substrate for human alpha-amylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1pchem.com [1pchem.com]

- 3. The substrate-specificity of human lysosomal alpha-D-mannosidase in relation to genetic alpha-mannosidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The substrate-specificity of human lysosomal alpha-D-mannosidase in relation to genetic alpha-mannosidosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Synthesis of 4-Nitrophenyl 6-O-(α-D-mannopyranosyl)-α-D-mannopyranoside

This guide provides a detailed technical overview for the multi-step chemical synthesis of 4-Nitrophenyl 6-O-(α-D-mannopyranosyl)-α-D-mannopyranoside, a chromogenic substrate critical for the assay of α-mannosidase activity. The synthesis of this α-(1→6)-linked mannobioside is a challenging task in carbohydrate chemistry, demanding precise control over protecting group strategies and stereoselective glycosylation reactions. This document elucidates a proven pathway, explaining the scientific rationale behind each strategic decision, to empower researchers in drug development and glycobiology with a robust and reproducible methodology.

Introduction and Strategic Overview

4-Nitrophenyl (PNP) glycosides are invaluable tools in enzyme kinetics and inhibitor screening. The chromogenic PNP aglycone allows for the convenient spectrophotometric monitoring of glycosidase activity, as its cleavage releases 4-nitrophenol, a yellow compound with strong absorbance around 400-420 nm.[1][2][3] The target molecule, 4-nitrophenyl 6-O-(α-D-mannopyranosyl)-α-D-mannopyranoside, is specifically designed to probe the activity of enzymes that cleave terminal α-(1→6)-linked mannose residues, a linkage found in various biologically significant glycans.

The synthesis hinges on the coupling of two mannose units followed by the introduction of the 4-nitrophenyl group. A key challenge is the regioselective formation of the (1→6) linkage, which requires differentiating the primary 6-hydroxyl group from the secondary hydroxyls on the acceptor mannoside. Furthermore, achieving the α-anomeric linkage stereoselectively is paramount and is typically directed by the choice of protecting groups and reaction conditions.

Retrosynthetic Analysis

A logical retrosynthetic approach breaks down the target molecule into manageable precursors. The synthesis strategy involves disconnecting the final product at its three key glycosidic bonds: the anomeric linkage to the 4-nitrophenol and the α-(1→6) linkage between the two mannose units. This leads to a protected mannobioside and ultimately to appropriately protected mannose monomers that serve as the glycosyl donor and acceptor.

Caption: Retrosynthetic pathway for the target molecule.

Synthesis Pathway and Experimental Protocols

The forward synthesis is executed in four principal stages: 1) Preparation of the Glycosyl Donor, 2) Preparation of the Glycosyl Acceptor, 3) Stereoselective Glycosylation to form the disaccharide, and 4) Introduction of the aglycone and final deprotection.

Overall Synthetic Workflow

The following diagram outlines the major transformations from the starting material, D-mannose, to the final product.

Sources

An In-depth Technical Guide on the Mechanism of Action of 4-Nitrophenyl 6-O-(α-D-mannopyranosyl)-α-D-mannopyranoside

Foreword: A Tool for Precision in Glycobiology

In the intricate world of glycobiology, the ability to dissect complex enzymatic pathways is paramount. The chromogenic substrate, 4-Nitrophenyl 6-O-(α-D-mannopyranosyl)-α-D-mannopyranoside, offers researchers a specialized tool for the characterization of α-mannosidases with specificity for α-1,6-mannosyl linkages. This guide provides a comprehensive overview of its mechanism of action, the rationale behind its application, and detailed protocols for its use in the laboratory. As we delve into the core of its functionality, we will explore not just the "how," but the critical "why" that underpins its utility in advancing our understanding of glycoprotein processing and degradation.

Molecular Structure and Principle of Action

4-Nitrophenyl 6-O-(α-D-mannopyranosyl)-α-D-mannopyranoside is a synthetic disaccharide composed of two α-D-mannose units linked by an α-1,6-glycosidic bond. The anomeric carbon of the reducing mannose residue is, in turn, linked to a 4-nitrophenyl group. This seemingly simple molecule is a powerful tool for enzymology due to its chromogenic properties.

The core principle of its action lies in the enzymatic hydrolysis of the glycosidic bond between the mannosyl residue and the 4-nitrophenolate leaving group. This reaction is catalyzed by α-mannosidases, a class of glycoside hydrolase enzymes. Upon cleavage, the enzyme releases 4-nitrophenol (pNP), a compound that is colorless in its protonated form at acidic to neutral pH. However, under alkaline conditions, pNP is deprotonated to the 4-nitrophenolate ion, which exhibits a strong yellow color with a maximum absorbance at approximately 405 nm. The intensity of this color is directly proportional to the amount of pNP released, and thus, to the activity of the α-mannosidase.

The presence of the α-1,6-linked mannose disaccharide structure confers a degree of specificity to this substrate, making it particularly useful for studying α-mannosidases that recognize and cleave this type of linkage, such as certain lysosomal and Golgi-resident enzymes.

The Enzymatic Machinery: α-Mannosidases as the Catalysts

The hydrolysis of 4-Nitrophenyl 6-O-(α-D-mannopyranosyl)-α-D-mannopyranoside is not a spontaneous event; it requires the catalytic action of α-mannosidases. These enzymes play crucial roles in the catabolism of N-linked glycoproteins. Two major classes of α-mannosidases are of particular relevance to this substrate:

Lysosomal α-Mannosidase (EC 3.2.1.24)

Found in the lysosomes, this enzyme is a key player in the degradation of mannose-containing oligosaccharides. Human lysosomal α-mannosidase has been shown to hydrolyze all α(1-2), α(1-3), and α(1-6)-mannosidic linkages in N-linked glycans[1][2]. This broad specificity makes it a prime candidate for the hydrolysis of 4-Nitrophenyl 6-O-(α-D-mannopyranosyl)-α-D-mannopyranoside. The acidic environment of the lysosome (pH 4.5-5.0) is optimal for the activity of this enzyme. A deficiency in lysosomal α-mannosidase leads to the genetic disorder α-mannosidosis, characterized by the accumulation of mannose-rich oligosaccharides.

Golgi α-Mannosidase II (EC 3.2.1.114)

Located in the medial-Golgi, Golgi α-mannosidase II is a critical enzyme in the N-glycan processing pathway. It is responsible for the conversion of hybrid-type N-glycans to complex-type N-glycans. Specifically, it catalyzes the hydrolysis of the α(1-3)- and α(1-6)-linked mannose residues from GlcNAcMan5GlcNAc2[3][4]. The ability of Golgi α-mannosidase II to cleave the α-1,6-mannosyl linkage makes 4-Nitrophenyl 6-O-(α-D-mannopyranosyl)-α-D-mannopyranoside a potential substrate for this enzyme. However, it is important to note that the activity of Golgi α-mannosidase II is often enhanced by the presence of a terminal N-acetylglucosamine (GlcNAc) residue on the substrate, a feature absent in this synthetic disaccharide.

The Step-by-Step Mechanism of Action: A Visualized Pathway

The enzymatic hydrolysis of 4-Nitrophenyl 6-O-(α-D-mannopyranosyl)-α-D-mannopyranoside can be broken down into a series of well-defined steps. The following diagram illustrates this process:

Sources

- 1. The substrate-specificity of human lysosomal alpha-D-mannosidase in relation to genetic alpha-mannosidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The substrate-specificity of human lysosomal alpha-D-mannosidase in relation to genetic alpha-mannosidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Golgi α-mannosidase II cleaves two sugars sequentially in the same catalytic site - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Chromogenic Substrates for Alpha-Mannosidase Activity

An In-Depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

Introduction to Alpha-Mannosidase

Biological Significance of Alpha-Mannosidase

Alpha-mannosidase is a critical glycoside hydrolase that catalyzes the hydrolysis of terminal, non-reducing α-D-mannose residues from α-D-mannosides.[1] This enzymatic activity is fundamental to the processing of N-linked glycans and the degradation of glycoproteins.[1] Alpha-mannosidases are ubiquitous enzymes found in various cellular compartments, each with distinct pH optima and substrate specificities, underscoring their diverse physiological roles.[1]

Classification and Function of Alpha-Mannosidases

Alpha-mannosidases are broadly classified into two main families, Class I and Class II, based on their sequence homology and catalytic mechanisms.

-

Class I α-mannosidases are typically involved in the processing of N-glycans in the endoplasmic reticulum and Golgi apparatus.

-

Class II α-mannosidases , which include the lysosomal form, are primarily responsible for the catabolism of glycoproteins.[2]

The lysosomal α-mannosidase, encoded by the MAN2B1 gene, plays a crucial role in the breakdown of complex sugars derived from glycoproteins within the lysosome.[3][4]

Alpha-Mannosidase in Disease and Drug Development

A deficiency in lysosomal alpha-mannosidase activity, due to mutations in the MAN2B1 gene, leads to the lysosomal storage disorder known as alpha-mannosidosis.[4][5][6] This condition is characterized by the accumulation of mannose-rich oligosaccharides in various tissues, resulting in a wide spectrum of clinical manifestations.[6][7][8] Symptoms can range from mild to severe and may include skeletal abnormalities, immune deficiency, hearing loss, and intellectual disability.[4][8][9][10] The incidence of alpha-mannosidosis is estimated to be approximately 1 in 500,000 live births.[6]

The accurate measurement of alpha-mannosidase activity is paramount for the diagnosis of alpha-mannosidosis and for monitoring the efficacy of therapeutic interventions, such as enzyme replacement therapy and hematopoietic stem cell transplantation.[6][10][11] Consequently, reliable and sensitive assays for alpha-mannosidase activity are indispensable tools in both clinical diagnostics and drug development.

Principles of Chromogenic Assays for Enzyme Activity

The Role of Chromogenic Substrates

Chromogenic substrates are synthetic compounds that are colorless until acted upon by a specific enzyme.[12] They are designed to mimic the natural substrate of the enzyme.[12] Upon enzymatic cleavage, a chromophore is released, resulting in a colored product that can be quantified spectrophotometrically.[12] This color change provides a direct and measurable signal that is proportional to the enzymatic activity.[12]

The Enzymatic Reaction and Signal Generation

The fundamental principle of a chromogenic assay for alpha-mannosidase involves the enzymatic hydrolysis of a synthetic substrate, most commonly p-nitrophenyl-α-D-mannopyranoside (pNPM). Alpha-mannosidase cleaves the α-glycosidic bond in pNPM, releasing α-D-mannose and p-nitrophenol.[3][13] Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate ion, which exhibits a strong absorbance at 405 nm, producing a distinct yellow color.[3][14]

Key Parameters for Assay Optimization

Several factors can influence the accuracy and sensitivity of an alpha-mannosidase assay. Careful optimization of these parameters is crucial for obtaining reliable results.

-

pH: Alpha-mannosidases from different sources exhibit varying pH optima. Lysosomal alpha-mannosidase, for instance, has an acidic pH optimum, typically around 4.0-4.5.[5][15]

-

Temperature: The reaction is generally performed at a constant temperature, often 25°C or 37°C, to ensure consistent enzyme activity.[3][15]

-

Substrate Concentration: The concentration of the chromogenic substrate should be sufficient to saturate the enzyme, ensuring that the reaction rate is proportional to the enzyme concentration.

-

Incubation Time: The reaction should be allowed to proceed for a defined period, ensuring that the product formation is within the linear range of detection.

-

Enzyme Concentration: The amount of biological sample should be adjusted to ensure that the measured activity falls within the linear range of the assay.

A Comparative Analysis of Chromogenic Substrates for Alpha-Mannosidase

p-Nitrophenyl-α-D-mannopyranoside (pNPM)

p-Nitrophenyl-α-D-mannopyranoside (pNPM) is the most widely used chromogenic substrate for the determination of alpha-mannosidase activity.[13][16] Its popularity stems from its commercial availability, ease of use, and the straightforward spectrophotometric detection of the reaction product.

3.1.1 Chemical Structure and Reaction

pNPM consists of an α-D-mannopyranose moiety linked to a p-nitrophenol group.[16] As previously described, alpha-mannosidase hydrolyzes this linkage, releasing the chromogenic p-nitrophenol.[3]

3.1.2 Advantages and Limitations

Advantages:

-

High Sensitivity: The assay is sensitive enough to detect low levels of alpha-mannosidase activity.

-

Simplicity: The protocol is relatively simple and can be adapted for high-throughput screening.[3]

-

Cost-Effective: pNPM is a readily available and affordable reagent.

Limitations:

-

Substrate Inhibition: At very high concentrations, pNPM can cause substrate inhibition, leading to an underestimation of enzyme activity.[17]

-

Interference: The presence of other substances in the biological sample that absorb at 405 nm can interfere with the assay.

Other Notable Chromogenic Substrates

While pNPM is the most common, other chromogenic substrates have been developed for specific applications. For example, 2',4'-dinitrophenyl-α-D-mannopyranoside has been utilized for the evaluation of class I alpha-mannosidases.[18] Additionally, fluorescent substrates like 4-methylumbelliferyl-α-D-mannopyranoside offer an alternative detection method with potentially higher sensitivity, particularly for diagnostic purposes.[5]

Summary Table of Substrate Properties

| Substrate | Chromophore/Fluorophore | Detection Wavelength | Key Features |

| p-Nitrophenyl-α-D-mannopyranoside (pNPM) | p-Nitrophenol | 405 nm | Widely used, cost-effective, simple protocol.[3][14] |

| 2',4'-Dinitrophenyl-α-D-mannopyranoside | 2',4'-Dinitrophenol | Not specified | Used for class I alpha-mannosidase assays.[18] |

| 4-Methylumbelliferyl-α-D-mannopyranoside | 4-Methylumbelliferone | Excitation: ~365 nm, Emission: ~445 nm | Fluorescent, high sensitivity, used in diagnostics.[5][11] |

Experimental Protocol: Measuring Alpha-Mannosidase Activity using pNPM

This protocol provides a detailed methodology for determining alpha-mannosidase activity in biological samples using pNPM.

Materials and Reagents

-

p-Nitrophenyl-α-D-mannopyranoside (pNPM)

-

Substrate Buffer (e.g., Sodium Acetate Buffer, pH 4.5)

-

Stop Reagent (e.g., 1 M Sodium Carbonate)

-

Nitrophenol Standard (for calibration curve)

-

Biological Sample (e.g., plasma, serum, tissue homogenate, cell lysate)[3]

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Step-by-Step Assay Procedure

-

Prepare Nitrophenol Standards: Prepare a series of dilutions of the Nitrophenol Standard in the Substrate Buffer to generate a standard curve.

-

Sample Preparation: Thaw biological samples on ice. If necessary, dilute samples in Substrate Buffer to ensure the activity falls within the linear range of the assay.

-

Assay Reaction:

-

Stop the Reaction: Add the Stop Reagent to all sample wells to terminate the enzymatic reaction and develop the color.[3]

-

Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.[3]

Data Analysis and Interpretation

-

Standard Curve: Plot the absorbance values of the nitrophenol standards against their known concentrations to generate a standard curve.

-

Calculate Enzyme Activity: Determine the concentration of nitrophenol produced in each sample by interpolating its absorbance value on the standard curve. The alpha-mannosidase activity can then be calculated using the following formula:

Activity (U/L) = (μmol of nitrophenol produced) / (incubation time in min × sample volume in L)

One unit of alpha-mannosidase is defined as the amount of enzyme that hydrolyzes 1.0 µmole of pNPM to p-nitrophenol and α-D-mannose per minute at a specific temperature and pH.[3]

Self-Validating Systems: Controls and Standards

To ensure the integrity and reliability of the assay, the inclusion of appropriate controls is essential:

-

Blank: A well containing all reagents except the enzyme source to account for any non-enzymatic hydrolysis of the substrate.

-

Negative Control: A sample known to have no or very low alpha-mannosidase activity.

-

Positive Control: A sample with a known and consistent level of alpha-mannosidase activity to monitor assay performance.

Troubleshooting and Considerations

Common Issues and Solutions

| Issue | Potential Cause | Solution |

| High background absorbance | Contamination of reagents; Non-enzymatic hydrolysis of substrate | Use fresh reagents; Run a substrate blank to subtract background |

| Low or no enzyme activity | Inactive enzyme; Presence of inhibitors in the sample | Check enzyme storage and handling; Dilute the sample to reduce inhibitor concentration |

| Non-linear reaction rate | Substrate depletion; Enzyme denaturation | Reduce incubation time; Ensure optimal assay conditions (pH, temperature) |

Interfering Substances

Certain compounds present in biological samples can interfere with the alpha-mannosidase assay. These include:

-

Heavy metal ions: Ions such as Ag+ and Hg2+ can be potent inhibitors of enzyme activity.[15]

-

Other glycosidase inhibitors: Compounds like swainsonine and mannostatin A are known inhibitors of Class II α-mannosidases.[2]

-

Endogenous colored substances: Samples that are inherently colored (e.g., hemolyzed serum) may require a sample blank to correct for background absorbance.

Assay Validation

For clinical and research applications, it is crucial to validate the alpha-mannosidase assay to ensure its accuracy, precision, and reliability. Key validation parameters include:

-

Linearity: The assay should demonstrate a linear relationship between enzyme concentration and measured activity over a defined range.

-

Precision: The assay should yield consistent results upon repeated measurements of the same sample (intra-assay precision) and on different days (inter-assay precision).

-

Accuracy: The accuracy of the assay can be assessed by spike-and-recovery experiments or by comparison with a reference method.

Conclusion

Chromogenic substrates, particularly pNPM, provide a robust and accessible method for the quantitative determination of alpha-mannosidase activity. The simplicity and sensitivity of these assays have made them invaluable tools in the diagnosis of alpha-mannosidosis, the study of glycoprotein metabolism, and the development of novel therapeutics. By understanding the principles of the assay, optimizing key parameters, and incorporating appropriate controls, researchers can obtain reliable and reproducible data to advance our understanding of alpha-mannosidase and its role in health and disease.

References

-

Glycosynth. p-Nitrophenyl alpha-D-mannopyranoside. [Link]

-

Lund, S., et al. (1998). Novel tools for the study of class I alpha-mannosidases: a chromogenic substrate and a substrate-analog inhibitor. PubMed. [Link]

-

Prence, E. M., & Natowicz, M. R. (1992). Diagnosis of alpha-mannosidosis by measuring alpha-mannosidase in plasma. Clinical Chemistry. [Link]

-

ResearchGate. DETERMINATION OF Α-MANNOSIDASE ENZYMATIC ACTIVITY. [Link]

-

Greenwood Genetic Center. Alpha-mannosidosis: Alpha-mannosidase Enzyme Analysis. [Link]

-

DC Fine Chemicals. Chromogenic Substrates Overview. [Link]

-

Mayo Clinic Laboratories. MANN - Overview: Alpha-Mannosidase, Leukocytes. [Link]

-

Agilent. GKX-5010 alpha-Mannosidase Technical Data Sheet. [Link]

-

Chiesi. Alpha mannosidosis: disease information. [Link]

-

Al-Jahdali, A., et al. (2009). Human lysosomal α-mannosidases exhibit different inhibition and metal binding properties. Protein Science. [Link]

-

PubMed Central. MAN2B1 in immune system-related diseases, neurodegenerative disorders and cancers: functions beyond α-mannosidosis. [Link]

-

Chéron, J. M., et al. (1975). [Alpha-mannosidase activity of different human biological fluids]. PubMed. [Link]

-

MedLink Neurology. Mannosidosis. [Link]

-

PubMed. Human lysosomal alpha-mannosidases exhibit different inhibition and metal binding properties. [Link]

-

Boston Children's Hospital. Alpha-mannosidosis. [Link]

-

Discover Alpha-Mannosidosis. Causes, Genetics & Progression. [Link]

-

Dey, P. M., & Pridham, J. B. (1972). Substrate specificity and kinetic properties of α-galactosidases from Vicia faba. Biochemical Journal. [Link]

-

National Center for Biotechnology Information. alpha-Mannosidase - MeSH. [Link]

Sources

- 1. alpha-Mannosidase - MeSH - NCBI [ncbi.nlm.nih.gov]

- 2. Human lysosomal α-mannosidases exhibit different inhibition and metal binding properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. MAN2B1 in immune system-related diseases, neurodegenerative disorders and cancers: functions beyond α-mannosidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diagnosis of alpha-mannosidosis by measuring alpha-mannosidase in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mayocliniclabs.com [mayocliniclabs.com]

- 7. Alpha-mannosidosis | Boston Children's Hospital [childrenshospital.org]

- 8. discoveralphamannosidosis.com [discoveralphamannosidosis.com]

- 9. alphamannosidosis.com [alphamannosidosis.com]

- 10. medlink.com [medlink.com]

- 11. Alpha-mannosidosis: Alpha-mannosidase Enzyme Analysis | Greenwood Genetic Center [ggc.org]

- 12. dcfinechemicals.com [dcfinechemicals.com]

- 13. researchgate.net [researchgate.net]

- 14. Glycosynth - p-Nitrophenyl alpha-D-mannopyranoside [glycosynth.co.uk]

- 15. agilent.com [agilent.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Substrate specificity and kinetic properties of α-galactosidases from Vicia faba - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Novel tools for the study of class I alpha-mannosidases: a chromogenic substrate and a substrate-analog inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Role of 4-Nitrophenyl mannosides in glycobiology research

An In-depth Technical Guide: The Pivotal Role of 4-Nitrophenyl Mannosides in Glycobiology Research

Executive Summary

In the intricate field of glycobiology, which explores the structure and function of carbohydrates, the ability to accurately quantify the activity of glycan-processing enzymes is paramount. 4-Nitrophenyl-D-mannopyranosides (PNP-mannosides) have emerged as indispensable tools for researchers, scientists, and drug development professionals. These synthetic molecules serve as versatile chromogenic substrates, primarily for the detection and characterization of α- and β-mannosidases—enzymes critical to glycoprotein processing, lysosomal catabolism, and various pathological states. The core utility of PNP-mannosides lies in their elegant simplicity: enzymatic cleavage releases 4-nitrophenol, a compound that develops a distinct yellow color under alkaline conditions, allowing for straightforward spectrophotometric quantification of enzyme activity. This guide provides a comprehensive overview of the fundamental principles, core applications, and advanced methodologies involving 4-nitrophenyl mannosides, offering field-proven insights into experimental design, data interpretation, and their broader impact on inhibitor screening and lectin biology.

Fundamentals of 4-Nitrophenyl Mannosides

A thorough understanding of the chemical and physical properties of PNP-mannosides is essential for their effective application in research.

Chemical Structure and Properties

4-Nitrophenyl mannosides are glycosides consisting of a mannose sugar moiety linked to a 4-nitrophenyl (also known as p-nitrophenyl or PNP) aglycone. They exist primarily in two anomeric forms, α and β, which dictates their specificity for different classes of mannosidase enzymes.

-

4-Nitrophenyl α-D-mannopyranoside (PNP-α-Man): This is the specific substrate for α-mannosidases.[1] Its structure features the glycosidic bond in the alpha configuration.

-

4-Nitrophenyl β-D-mannopyranoside (PNP-β-Man): This is the substrate for β-mannosidases.[2][3]

The 4-nitrophenyl group is the key to the molecule's function as a reporter. It is an aromatic ring substituted with a nitro group (-NO₂) para to the glycosidic linkage. This electron-withdrawing group facilitates the enzymatic hydrolysis of the glycosidic bond.[4]

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

| Chemical Formula | C₁₂H₁₅NO₈ | [2] |

| Molecular Weight | 301.25 g/mol | [2] |

| Appearance | Off-white to white powder | [4] |

| Solubility | Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | [2] |

| Storage Temperature | -20°C, protected from light | [2][5] |

The Chromogenic Principle: A Self-Validating System

The utility of PNP-mannosides is rooted in a robust and easily quantifiable colorimetric reaction. The process is a self-validating system where the signal is directly and specifically generated by the enzymatic activity of interest.

The enzymatic reaction proceeds as follows:

-

Enzymatic Cleavage: In the presence of the appropriate mannosidase (α or β), the glycosidic bond of the PNP-mannoside is hydrolyzed.

-

Product Release: This hydrolysis releases two products: the mannose monosaccharide and colorless 4-nitrophenol (pNP).

-

Chromophore Development: The reaction is terminated by the addition of a basic solution (e.g., sodium carbonate). This alkaline environment deprotonates the hydroxyl group of 4-nitrophenol, converting it into the 4-nitrophenolate anion.

-

Spectrophotometric Detection: The 4-nitrophenolate ion exhibits a strong absorbance in the visible spectrum, with a maximum peak around 400-405 nm, producing a distinct yellow color.[6][7] The intensity of this color is directly proportional to the amount of 4-nitrophenol released, and thus, to the mannosidase activity in the sample.

This direct relationship between enzyme activity and a measurable color change makes the assay highly trustworthy and reproducible.

Caption: The enzymatic hydrolysis of PNP-mannoside releases 4-nitrophenol.

Core Application: Characterization of Mannosidase Activity

The primary application of PNP-mannosides is in the straightforward and reliable measurement of mannosidase activity.

Mannosidases in Glycobiology

Mannosidases are glycoside hydrolases that catalyze the removal of mannose residues from glycoproteins, glycolipids, and oligosaccharides.[8] They are fundamentally important in:

-

Glycoprotein Biosynthesis: In the endoplasmic reticulum and Golgi apparatus, α-mannosidases trim mannose residues from N-linked glycans, a critical step in protein maturation.

-

Lysosomal Catabolism: Lysosomal α- and β-mannosidases are responsible for the degradation of mannose-containing glycans. Deficiencies in these enzymes lead to severe lysosomal storage diseases.

Standard Workflow for an α-Mannosidase Assay

The following workflow provides a robust method for quantifying α-mannosidase activity, a process readily adaptable for β-mannosidases using the corresponding β-substrate.

Caption: Standard workflow for a colorimetric mannosidase activity assay.

Detailed Protocol for α-Mannosidase Activity Assay

This protocol is a self-validating system when appropriate controls are included (e.g., a "no enzyme" blank).

1. Reagent Preparation:

-

Assay Buffer: 100 mM Sodium Acetate, 2 mM Zn²⁺, pH 5.0. Causality: Many α-mannosidases, like the one from jack bean, have an acidic pH optimum and require zinc ions for stability and activity.[9]

-

Substrate Solution: 10 mM 4-Nitrophenyl α-D-mannopyranoside in deionized water or assay buffer. Prepare fresh.

-

Enzyme Sample: Purified enzyme or biological lysate diluted in assay buffer to ensure the final reading falls within the linear range of the spectrophotometer.

-

Stop Solution: 1 M Sodium Carbonate (Na₂CO₃). Causality: This abruptly shifts the pH to >10, which simultaneously halts all enzymatic activity and deprotonates the liberated 4-nitrophenol to generate the measurable yellow phenolate ion.[9]

2. Assay Procedure:

-

Label microcentrifuge tubes or a 96-well plate for "blank" and "sample" conditions.

-

To each tube/well, add 100 µL of Assay Buffer.

-

To the "sample" tubes, add 20 µL of the diluted enzyme sample. To the "blank" tube, add 20 µL of assay buffer.

-

Pre-incubate all tubes/wells at 37°C for 5 minutes to equilibrate the temperature.

-

Start the reaction by adding 20 µL of the 10 mM Substrate Solution to all tubes. Mix gently.

-

Incubate at 37°C for a precise period (e.g., 15 minutes). The time should be optimized to ensure the reaction is in the linear phase.

-

Stop the reaction by adding 100 µL of 1 M Stop Solution to all tubes. The yellow color should develop immediately in the sample tubes.

3. Data Acquisition and Calculation:

-

Measure the absorbance of each sample at 400 nm (A₄₀₀), using the "blank" to zero the spectrophotometer.

-

Calculate the concentration of p-nitrophenol (pNP) produced using the Beer-Lambert Law: A = εcl

-

A is the measured absorbance.

-

ε is the molar extinction coefficient for pNP at the specific pH of the final solution (typically ~18,000 M⁻¹cm⁻¹).

-

c is the concentration of pNP in M.

-

l is the path length of the cuvette or well in cm.

-

-

Calculate the enzyme activity, typically expressed in Units (U), where 1 U is the amount of enzyme that liberates 1 µmol of pNP per minute. Activity (µmol/min/mL) = (A₄₀₀ * Total Assay Volume) / (ε * Path Length * Incubation Time * Enzyme Volume)

Data Interpretation: Determining Kinetic Parameters

By varying the concentration of the PNP-mannoside substrate while keeping the enzyme concentration constant, researchers can determine key kinetic parameters like K_m (Michaelis constant) and V_max (maximum reaction velocity).

Table 2: Example Data for Michaelis-Menten Analysis

| [PNP-α-Man] (mM) | Absorbance (A₄₀₀) | Initial Velocity (V₀) (µM/min) |

| 0.1 | 0.150 | Calculated |

| 0.25 | 0.315 | Calculated |

| 0.5 | 0.520 | Calculated |

| 1.0 | 0.780 | Calculated |

| 2.5 | 1.150 | Calculated |

| 5.0 | 1.350 | Calculated |

| 10.0 | 1.450 | Calculated |

This data can be plotted (V₀ vs. [S]) and fitted to the Michaelis-Menten equation to derive K_m and V_max, providing fundamental insights into the enzyme's substrate affinity and catalytic efficiency.[10]

Advanced Application: High-Throughput Screening for Mannosidase Inhibitors

The simplicity and robustness of the PNP-mannoside assay make it ideal for screening compound libraries to identify novel mannosidase inhibitors, which have significant therapeutic potential.[11]

Rationale and Therapeutic Relevance

Mannosidase inhibitors are being investigated for various diseases:

-

Cancer: Inhibitors like swainsonine can prevent proper N-glycan processing, which is often altered in cancer cells, thereby reducing metastasis.

-

Viral Infections: Many viruses, including HIV, rely on host mannosidases for the maturation of their envelope glycoproteins. Inhibiting these enzymes can be a potent antiviral strategy.[12]

-

Lysosomal Storage Disorders: Pharmacological chaperones, a class of inhibitors, can help stabilize mutant enzymes, restoring partial function in diseases like alpha-mannosidosis.

Workflow for IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce enzyme activity by 50%. It is a standard measure of inhibitor potency.

Caption: Workflow for determining the IC₅₀ value of a mannosidase inhibitor.

Detailed Protocol for Inhibition Assay

-

Preparation: Prepare reagents as in the standard activity assay. Create a serial dilution series of the test inhibitor (e.g., from 1 nM to 100 µM).

-

Assay Setup (96-well plate format is ideal):

-

Positive Control: Buffer + Enzyme (no inhibitor). This defines 100% activity.

-

Negative Control: Buffer only (no enzyme, no inhibitor). This is the background blank.

-

Test Wells: Buffer + Enzyme + varying concentrations of the inhibitor.

-

-

Procedure:

-

Add buffer, enzyme, and inhibitor (or buffer for controls) to the appropriate wells.

-

Pre-incubate for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction in all wells by adding PNP-α-Man substrate (at a fixed concentration, often equal to the K_m value for sensitivity).

-

Incubate, stop the reaction, and read the absorbance at 400 nm.

-

-

Data Analysis:

-

Subtract the negative control absorbance from all other readings.

-

Calculate Percent Inhibition: % Inhibition = [1 - (A₄₀₀ of Inhibitor / A₄₀₀ of Positive Control)] * 100

-

Plot % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Probing Carbohydrate-Protein Interactions

Beyond their use as enzyme substrates, PNP-mannosides are valuable tools for studying lectins—proteins that specifically recognize and bind to carbohydrate structures.

Role in Lectin Biology

Mannose-binding lectins are crucial for innate immunity, where they recognize mannose patterns on microbial surfaces to initiate an immune response.[13] They are also involved in cell-cell adhesion and signaling. PNP-mannosides can be used to:

-

Characterize Binding Specificity: In competitive binding assays, PNP-mannoside can act as a soluble competitor to determine the affinity and specificity of a lectin for mannose.[14]

-

Facilitate Structural Studies: The 4-nitrophenyl group provides a convenient handle for crystallographic studies. Co-crystallizing a lectin like Concanavalin A with PNP-α-Man has provided high-resolution insights into the molecular basis of mannose recognition.[5]

-

Develop Anti-Adhesion Agents: Certain pathogenic bacteria, like uropathogenic E. coli (UPEC), use a mannose-specific lectin (FimH) to adhere to host cells. Aryl mannosides, including derivatives of PNP-mannoside, serve as scaffolds for designing potent FimH antagonists that block this initial step of infection.[15][16]

Conclusion and Future Perspectives

4-Nitrophenyl mannosides are workhorse molecules in glycobiology, prized for their reliability, simplicity, and versatility. They provide the foundation for robust assays to measure mannosidase activity, determine enzyme kinetics, and screen for potent inhibitors. Their utility further extends into the study of lectin-carbohydrate interactions, aiding in both fundamental research and the development of novel therapeutics.

While highly effective, researchers should be aware of potential limitations, such as the non-natural structure of the aglycone and the potential for substrate inhibition at very high concentrations. The field continues to evolve with the development of alternative substrates, including fluorogenic mannosides for increased sensitivity and more complex, natural oligosaccharide substrates for studying enzymes in a more biologically relevant context.[17] Nevertheless, the foundational role of 4-nitrophenyl mannosides in glycobiology research remains undisputed, providing an accessible and powerful platform for discovery.

References

-

4-Nitrophenyl-α-D-mannopyranoside - Megazyme. (n.d.). Megazyme. Retrieved January 17, 2026, from [Link]

-

Reichert, C. M. (1979). Synthesis of p-nitrophenyl 2-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside and p-nitrophenyl 6-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside. Carbohydrate Research, 77, 141-147. [Link]

-

EC 3.2.1.24 - ExplorEnz. (n.d.). The Enzyme Database. Retrieved January 17, 2026, from [Link]

-

Glycobiology | OMICS International. (n.d.). OMICS International. Retrieved January 17, 2026, from [Link]

-

Demo, G., et al. (2014). Active site (blue) of β -mannosidase with docked p -nitrophenyl- β - D... ResearchGate. [Link]

-

p-Nitrophenyl alpha-D-mannopyranoside - Glycosynth. (n.d.). Glycosynth. Retrieved January 17, 2026, from [Link]

-

Scaman, C. H., Lipari, F., & Herscovics, A. (1996). A spectrophotometric assay for α-mannosidase activity. Glycobiology, 6(3), 265-270. [Link]

-

CsMan5 β-mannanase specific activity towards p-nitrophenyl substrates... - ResearchGate. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

α-Mannosidase Technical Data Sheet - Agilent. (n.d.). Agilent Technologies. Retrieved January 17, 2026, from [Link]

-

Biochemical properties of the purified α-mannosidase enzyme using... - ResearchGate. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Mannose Derivatives as Anti-Infective Agents - MDPI. (2024). Molecules, 29(11), 2535. [Link]

-

pH-Rate Profile for Hydrolysis of 4-Nitrophenyl β-D-Glucopyranoside: Unimolecular, Bimolecular and Intramolecular Cleavage Mechanisms | ChemRxiv. (2021). [Link]

-

Cusumano, Z. T., et al. (2011). Structure-Based Drug Design and Optimization of Mannoside Bacterial FimH Antagonists. Journal of Medicinal Chemistry, 54(12), 4143–4155. [Link]

-

Llavero, A., et al. (2020). Developments in Mannose-Based Treatments for Uropathogenic Escherichia coli-Induced Urinary Tract Infections. ChemMedChem, 15(21), 1993-2008. [Link]

-

Jack, D. L., & Turner, M. W. (2003). Mannose-binding lectin: targeting the microbial world for complement attack and opsonophagocytosis. Immunology Today, 21(11), 546-550. [Link]

-

Balzarini, J., et al. (1991). alpha-(1-3)- and alpha-(1-6)-D-mannose-specific plant lectins are markedly inhibitory to human immunodeficiency virus and cytomegalovirus infections in vitro. Antimicrobial Agents and Chemotherapy, 35(3), 410-416. [Link]

-

Kosma, P., et al. (1988). The potent IgG4-inducing antigen in banana is a mannose-binding lectin, BanLec-I. Allergy, 43(8), 600-607. [Link]

-

Dračínský, M., et al. (2023). Synthesis, α-mannosidase inhibition studies and molecular modeling of 1,4-imino-ᴅ-lyxitols and their C-5-altered N-arylalkyl derivatives. Beilstein Journal of Organic Chemistry, 19, 328-340. [Link]

Sources

- 1. α-mannosidase substrate, chromogenic, ≥98% (TLC), powder | Sigma-Aldrich [sigmaaldrich.com]

- 2. agscientific.com [agscientific.com]

- 3. moleculardepot.com [moleculardepot.com]

- 4. chemimpex.com [chemimpex.com]

- 5. goldbio.com [goldbio.com]

- 6. glycodepot.com [glycodepot.com]

- 7. alpha-Mannosidase Assay Kit (ab272519) | Abcam [abcam.com]

- 8. enzyme-database.org [enzyme-database.org]

- 9. agilent.com [agilent.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, α-mannosidase inhibition studies and molecular modeling of 1,4-imino-ᴅ-lyxitols and their C-5-altered N-arylalkyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Alpha-(1-3)- and alpha-(1-6)-D-mannose-specific plant lectins are markedly inhibitory to human immunodeficiency virus and cytomegalovirus infections in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mannose-binding lectin: targeting the microbial world for complement attack and opsonophagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Structure-Based Drug Design and Optimization of Mannoside Bacterial FimH Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Developments in Mannose‐Based Treatments for Uropathogenic Escherichia coli‐Induced Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 4-Nitrophenyl 6-O-(α-D-mannopyranosyl)-α-D-mannopyranoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of glycobiology and drug discovery, the enzymatic cleavage of specific glycosidic bonds serves as a fundamental process for understanding physiological pathways and identifying therapeutic targets. Among the vast arsenal of tools available to researchers, chromogenic substrates stand out for their simplicity and efficacy in characterizing enzyme activity. This guide provides an in-depth technical overview of 4-Nitrophenyl 6-O-(α-D-mannopyranosyl)-α-D-mannopyranoside , a specialized chromogenic substrate for α-mannosidases. This document will delve into its chemical properties, synthesis, mechanism of action as an enzyme substrate, and detailed protocols for its application in biochemical assays.

Core Compound Details

Chemical Name: 4-Nitrophenyl 6-O-(α-D-mannopyranosyl)-α-D-mannopyranoside

CAS Number: 72647-96-2 [1]

Molecular Formula: C₁₈H₂₅NO₁₃[1]

Molecular Weight: 463.39 g/mol [1]

| Property | Value | Source |

| CAS Number | 72647-96-2 | [1] |

| Molecular Formula | C₁₈H₂₅NO₁₃ | [1] |

| Molecular Weight | 463.39 | [1] |

Synthesis of 4-Nitrophenyl 6-O-(α-D-mannopyranosyl)-α-D-mannopyranoside

The synthesis of this disaccharide substrate is a multi-step process that requires careful control of protecting groups and glycosylation reactions. A key method for its preparation was reported in the journal Carbohydrate Research[2][3]. The general synthetic strategy involves the following key transformations:

-

Preparation of a Glycosyl Donor: A suitable mannosyl donor, such as tetra-O-acetyl-α-D-mannopyranosyl bromide, is prepared from D-mannose. This bromide is highly reactive and serves as the electrophile in the glycosylation reaction.

-

Preparation of a Glycosyl Acceptor: A partially protected mannoside acceptor is synthesized. For the synthesis of the 6-O-linked disaccharide, 1,2,3,4-tetra-O-acetyl-6-O-trityl-α-D-mannopyranose is a suitable precursor. The trityl group is a bulky protecting group that selectively blocks the primary 6-hydroxyl group, leaving the other hydroxyl groups acetylated.

-

Glycosylation: The mannosyl donor (tetra-O-acetyl-α-D-mannopyranosyl bromide) is condensed with the mannosyl acceptor. This reaction forms the α(1→6) glycosidic linkage, resulting in the fully protected disaccharide, 6-O-α-D-Mannopyranosyl-α-D-mannopyranose octaacetate.

-

Introduction of the 4-Nitrophenyl Aglycone: The anomeric acetate of the protected disaccharide is then reacted with p-nitrophenol. This is typically achieved through a fusion reaction or by using a Lewis acid catalyst.

-

Deprotection: Finally, all the acetyl protecting groups are removed by deacetylation, yielding the target compound, 4-nitrophenyl 6-O-(α-D-mannopyranosyl)-α-D-mannopyranoside.

Caption: Synthetic workflow for 4-Nitrophenyl 6-O-(α-D-mannopyranosyl)-α-D-mannopyranoside.

Mechanism of Action in α-Mannosidase Assays

This compound is a valuable tool for studying the activity of α-mannosidases, a class of glycoside hydrolase enzymes that cleave terminal α-mannose residues from glycoconjugates[4]. The principle of the assay is based on the enzymatic hydrolysis of the glycosidic bond, which releases 4-nitrophenol.

The enzymatic reaction proceeds as follows:

4-Nitrophenyl 6-O-(α-D-mannopyranosyl)-α-D-mannopyranoside + H₂O --(α-Mannosidase)--> Mannobiose + 4-Nitrophenol

Under alkaline conditions, the released 4-nitrophenol is deprotonated to form the 4-nitrophenolate ion, which exhibits a strong yellow color with a maximum absorbance at approximately 405 nm. The rate of formation of this yellow product is directly proportional to the α-mannosidase activity in the sample.

The catalytic mechanism of α-mannosidases, particularly those belonging to the GH38 family, involves a retaining mechanism. This proceeds through a two-step, double-displacement reaction. Key acidic residues in the enzyme's active site act as a nucleophile and a general acid/base catalyst. A zinc ion (Zn²⁺) is often present in the active site and plays a crucial role in stabilizing the transition state and activating the substrate[2][5][6].

Caption: Step-by-step workflow for the α-mannosidase activity assay.

Kinetic Parameters

Conclusion

4-Nitrophenyl 6-O-(α-D-mannopyranosyl)-α-D-mannopyranoside is a specialized and valuable tool for the sensitive and specific detection of α-mannosidase activity. Its well-defined chemical structure and the chromogenic nature of its cleavage product make it suitable for high-throughput screening and detailed kinetic studies. This guide has provided a comprehensive overview of its properties, synthesis, and application, empowering researchers in drug development and glycobiology to effectively utilize this substrate in their investigations. The provided protocols and mechanistic insights serve as a robust foundation for the design and execution of reliable and reproducible enzymatic assays.

References

-

Reichert, C. M. (1979). Synthesis of p-nitrophenyl 2-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside and p-nitrophenyl 6-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside. Carbohydrate Research, 77, 141–147. [Link]

-

1PlusChem LLC. (n.d.). 72647-96-2 | 4-Nitrophenyl 6-O-(a-D-mannopyranosyl)-a-D-mannopyranoside. Retrieved from [Link]

-

Suits, M. D., Zhu, Y., Taylor, E. J., Walton, J., Zechel, D. L., & Gilbert, H. J. (2010). Structure and kinetic investigation of Streptococcus pyogenes family GH38 alpha-mannosidase. PloS one, 5(2), e9006. [Link]

-

Zhu, Y., et al. (2010). Mechanistic insights into a Ca2+-dependent family of α-mannosidases in a human gut symbiont. Nature chemical biology, 6(2), 125–132. [Link]

-

Heikinheimo, P., et al. (2003). The structure of bovine lysosomal alpha-mannosidase suggests a novel mechanism for low-pH activation. Journal of molecular biology, 327(3), 631–644. [Link]

-

Suits, M. D. L., et al. (2013). Catalytic activity of GH38 α−mannosidases. Figshare. [Link]

-

Megazyme. (n.d.). 4-Nitrophenyl-α-D-mannopyranoside. Retrieved from [Link]

-

M-CSA. (n.d.). Mannosyl-oligosaccharide 1,2-alpha-mannosidase. Retrieved from [Link]

- Chapman, T. M., & Allerhand, A. (1981). Kinetics of alpha-mannosidase action on various alpha-D-mannopyranosyl linkages in hen ovalbumin glycopeptides as monitored by carbon 13 nuclear magnetic resonance spectroscopy. The Journal of biological chemistry, 256(13), 6640–6646.

-

Wikipedia. (2023, December 2). α-Mannosidase. In Wikipedia. [Link]

-

Vallee, F., et al. (2000). Structural basis for catalysis and inhibition of N-glycan processing class I alpha 1,2-mannosidases. The Journal of biological chemistry, 275(52), 41287–41292. [Link]

-

ResearchGate. (n.d.). Alignment of Class 1 mannosidase catalytic domain protein sequences... [Image]. Retrieved from [Link]

-

Cuskin, F., et al. (2015). Structural and kinetic dissection of the endo-α-1,2-mannanase activity of bacterial GH99 glycoside hydrolases from Bacteroides spp. The Journal of biological chemistry, 290(40), 24223–24235. [Link]

-

PubMed. (n.d.). Synthesis of p-nitrophenyl 2-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside and p-nitrophenyl 6-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside. Retrieved from [Link]

-

Speciale, G. (2017). Mechanistic studies of glycoside hydrolase substrates and inhibitors [Doctoral dissertation, Simon Fraser University]. SFU Summit. [Link]

- Ulezlo, I. V., et al. (1997). The action of alpha-mannosidase from Oerskovia sp. on the mannose-rich O-linked sugar chains of glycoproteins. Biochemistry. Biokhimiia, 62(10), 1163–1168.

-

Curtis, M. A., et al. (2007). Characterization of the α- and β-Mannosidases of Porphyromonas gingivalis. Journal of bacteriology, 189(20), 7346–7353. [Link]

-

Hultberg, B., Lundblad, A., Masson, P. K., & Ockerman, P. A. (1975). Specificity studies on alpha-mannosidases using oligosaccharides from mannosidosis urine as substrates. Biochimica et biophysica acta, 410(1), 156–163. [Link]

-

Rana, S. S., Barlow, J. J., & Matta, K. L. (1983). Synthesis of p-nitrophenyl 2-acetamido-2-deoxy-4-O-β-d-galactopyranosyl-β-d-glucopyranoside, and p-nitrophenyl 6-O-(2-acetamido-2-deoxy-3-O-β-d-galactopyranosyl-β-d-glucopyranosyl)-α-d-mannopyranoside. Carbohydrate Research, 113(2), 257-268. [Link]

-

National Library of Medicine. (n.d.). Synthesis of p-nitrophenyl 2-O-alpha-D-mannopyranosyl-alpha-D-mannopryanoside and p-nitrophenyl 6-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside. Retrieved from [Link]

-

LIBIOS. (n.d.). α-(1-2,3,4,6)-D-MANNOSIDASE from Thermotoga maritima (Lot 161002a). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Digging out the Molecular Connections between the Catalytic Mechanism of Human Lysosomal α-Mannosidase and Its Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of p-nitrophenyl 2-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside and p-nitrophenyl 6-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. α-Mannosidase - Wikipedia [en.wikipedia.org]

- 5. Structure and Kinetic Investigation of Streptococcus pyogenes Family GH38 α-Mannosidase | PLOS One [journals.plos.org]

- 6. The structure of bovine lysosomal alpha-mannosidase suggests a novel mechanism for low-pH activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The action of alpha-mannosidase from Oerskovia sp. on the mannose-rich O-linked sugar chains of glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Nitrophenyl 6-O-(α-D-mannopyranosyl)-α-D-mannopyranoside: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of 4-Nitrophenyl 6-O-(α-D-mannopyranosyl)-α-D-mannopyranoside, a crucial chromogenic substrate in glycobiology and enzyme kinetics. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's physicochemical properties, synthesis, and analytical characterization, offering field-proven insights into its application.

Core Molecular Attributes and Physicochemical Properties